molecular formula C9H9ClF3NO2 B3340727 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 852033-49-9

2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B3340727
CAS RN: 852033-49-9
M. Wt: 255.62 g/mol
InChI Key: KDQRVVWZCXJTOS-UHFFFAOYSA-N
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Description

2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TFAF, and it has been synthesized using different methods.

Scientific Research Applications

Anticonvulsant Activity

Research indicates the potential of certain acetamide derivatives, including compounds related to 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, in the field of anticonvulsant therapy. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising results in animal models of epilepsy. These derivatives are designed as analogs of pyrrolidine-2,5-diones, modifying the heterocyclic imide ring into a chain amide bound. The compounds exhibit activity primarily in maximal electroshock (MES) seizures, with several molecules also showing efficacy in the 6-Hz screen, which is a model for partial and therapy-resistant epilepsy in humans. This highlights the compound's potential in addressing challenging cases of epilepsy (Kamiński, Wiklik, & Obniska, 2015).

Gastroprotective Activity

N-phenoxypropylacetamide derivatives with a thioether moiety have been explored for their gastroprotective activity, potentially contributing to the development of new anti-ulcer agents. These derivatives have shown notable efficacy in histamine H2-receptor antagonistic activity, Ca antagonistic activity, and gastric anti-secretory activity. Some of these compounds, especially those with a benzyl sulfinyl, benzylsulfonyl, furfurylsulfinyl, or furfurylsulfonyl group, exhibited potent gastroprotective activity upon oral administration in rat models. The compound 2-furfurylsulfinyl-N-[3-[(piperidinomethyl)phenoxy]propyl]acetamide was particularly potent and is considered a promising candidate for novel anti-ulcer drugs (Sekine et al., 1998).

Metabolism and Disposition Studies

The metabolism and disposition of acetamide derivatives, including those structurally related to 2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, have been studied in various models. For instance, the metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA), a carcinogen, has been examined in rats. These studies provide insights into the metabolism of such compounds and their potential interactions with various biological systems, which is crucial for understanding their pharmacological and toxicological profiles (Wang, Chiu, & Bryan, 1975).

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO2/c10-4-8(15)14(6-9(11,12)13)5-7-2-1-3-16-7/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQRVVWZCXJTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178252
Record name 2-Chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-furylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

CAS RN

852033-49-9
Record name 2-Chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852033-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-furanylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(furan-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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